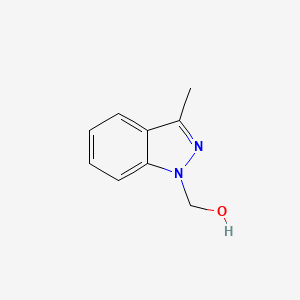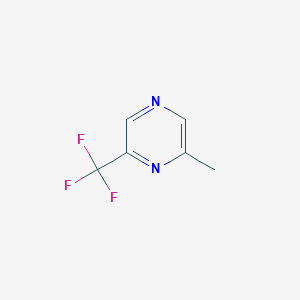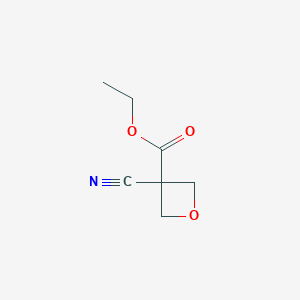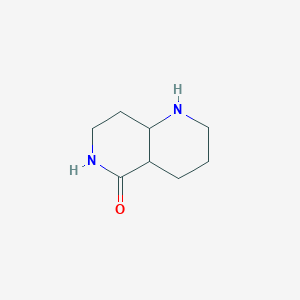
4-Methyl-7,8-dihydroquinolin-5(6h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,8-dihydroquinolin-5(6h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a ketone group at the 5-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8-dihydroquinolin-5(6h)-one can be achieved through several methods:
Cyclization of N-(2-Aminophenyl)acetamide: This method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions to form the quinoline core, followed by oxidation to introduce the ketone group at the 5-position.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline ring system.
Povarov Reaction: This method involves the three-component reaction of an aniline, an aldehyde, and an alkene to form the quinoline core, followed by functionalization to introduce the methyl and ketone groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7,8-dihydroquinolin-5(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
4-Methyl-7,8-dihydroquinolin-5(6h)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-7,8-dihydroquinolin-5(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and ketone groups.
4-Methylquinoline: Similar to 4-Methyl-7,8-dihydroquinolin-5(6h)-one but without the ketone group.
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and ketone groups but has a fully saturated ring system.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the ketone group at the 5-position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
53654-28-7 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
4-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-6-11-8-3-2-4-9(12)10(7)8/h5-6H,2-4H2,1H3 |
Clé InChI |
ODERZULSHJSVCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)





